BD 1008 Dihidrobromuro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BD 1008 Dihydrobromide is a potent and selective δ1-receptor antagonist . . It is active both in vivo and in vitro .

Synthesis Analysis

The synthesis of BD 1008 Dihydrobromide involves a multi-step reaction with two steps . The first step involves N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at ambient temperature for 0.5 hours. The second step involves AlH3 in tetrahydrofuran at ambient temperature for 0.08 hours .Molecular Structure Analysis

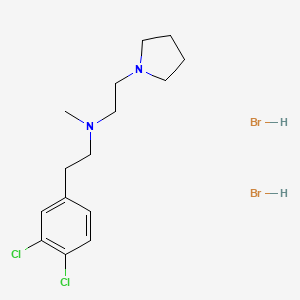

The molecular formula of BD 1008 Dihydrobromide is C15H24Br2Cl2N2 . The IUPAC name is 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine dihydrobromide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BD 1008 Dihydrobromide include the use of N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane and AlH3 in tetrahydrofuran .Physical And Chemical Properties Analysis

BD 1008 Dihydrobromide is a solid substance . It is soluble in water up to 50 mM . The storage temperature is recommended to be -80/-20 .Mecanismo De Acción

The mechanism of action of BD 1008 Dihydrobromide is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the metabolism of folic acid, and its inhibition leads to an increase in the levels of folic acid in the body. This increase in folic acid can then be utilized by the body for a variety of purposes, including the production of DNA, which is necessary for the proper functioning of cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of BD 1008 Dihydrobromide have been studied in several research studies. The compound has been shown to have a wide range of effects on the body, including the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. In addition, the compound has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using BD 1008 Dihydrobromide for laboratory experiments include its low cost and availability, as well as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. However, one of the main limitations of using the compound for laboratory experiments is that it has not been thoroughly studied in humans, and therefore its safety and efficacy in humans is not known.

Direcciones Futuras

There are several potential future directions for the study of BD 1008 Dihydrobromide. These include further research into its potential therapeutic and research applications, such as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). In addition, further research is needed into the biochemical and physiological effects of the compound, as well as its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease. Finally, further research is needed into the safety and efficacy of the compound in humans.

Métodos De Síntesis

BD 1008 Dihydrobromide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of a bromide-containing compound with a base, such as potassium hydroxide, to form a bromide-containing derivative of the compound BD 1008. The reaction is usually carried out in aqueous solution at room temperature, and the product can be isolated as a white solid.

Aplicaciones Científicas De Investigación

Antagonista del receptor δ1

BD 1008 Dihidrobromuro es un antagonista potente y selectivo del receptor δ1 . Tiene un valor de Ki de 0.34 nM, lo que indica una alta afinidad por el receptor δ1 . Esto lo convierte en una herramienta valiosa en la investigación que involucra el receptor δ1 .

Agente terapéutico

this compound se ha identificado como un agente terapéutico . Su actividad tanto in vivo como in vitro sugiere posibles aplicaciones en el desarrollo de nuevos tratamientos .

Ligando del receptor σ

this compound es un ligando potente y selectivo para el receptor σ . Tiene valores de Ki de 2 y 8 nM para el receptor σ-1 y el receptor σ-2, respectivamente . Esto sugiere posibles aplicaciones en la investigación que involucra el receptor σ .

4. Inhibición de las respuestas de corriente de membrana activadas por NMDA this compound ha demostrado inhibir las respuestas de corriente de membrana activadas por NMDA . Esto sugiere posibles aplicaciones en la investigación que involucra los receptores NMDA <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUMHOSKIAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br2Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.